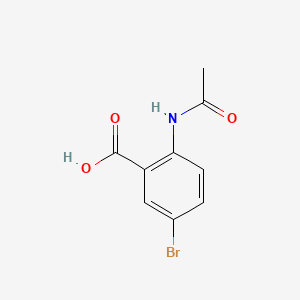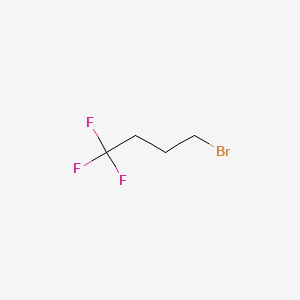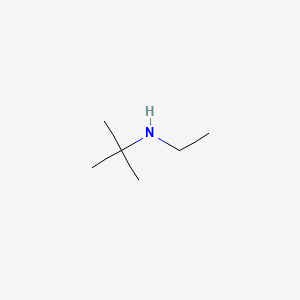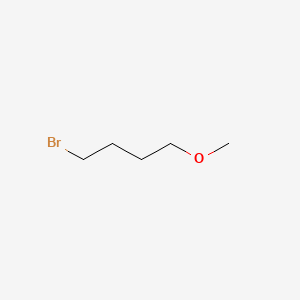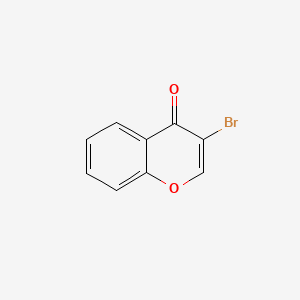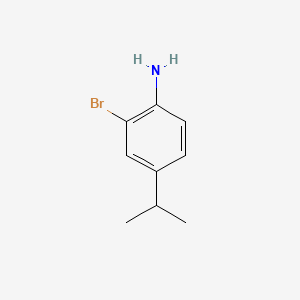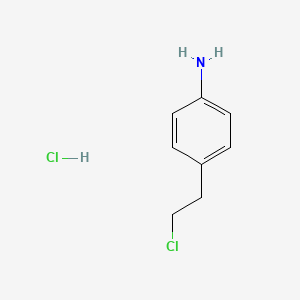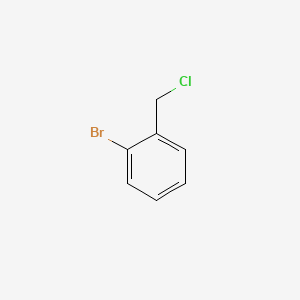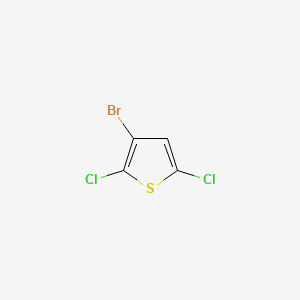
2-(苄氧基)-1-乙胺
概述
描述
2-(Benzyloxy)-1-ethanamine is an organic compound characterized by the presence of a benzyloxy group attached to an ethanamine backbone
科学研究应用
2-(Benzyloxy)-1-ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用机制
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular signaling respectively.
Mode of Action
It’s known that benzyloxy compounds can undergo reactions such as the suzuki–miyaura cross-coupling , which involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially influence the interaction of 2-(Benzyloxy)-1-ethanamine with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially affect various metabolic pathways in the cell.
Pharmacokinetics
Similar compounds such as 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
Similar compounds have been shown to have effects such as insulin secretion , suggesting potential effects on cellular metabolism and signaling.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of 2-(Benzyloxy)-1-ethanamine . For instance, changes in pH can affect the protonation state of the compound, potentially influencing its reactivity and interaction with targets.
生化分析
Biochemical Properties
2-(Benzyloxy)-1-ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial for its metabolism and potential therapeutic effects. The compound’s benzyl group can undergo oxidation, leading to the formation of reactive intermediates that may further interact with cellular biomolecules .
Cellular Effects
2-(Benzyloxy)-1-ethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABA receptors, which are involved in inhibitory neurotransmission. This modulation can impact neuronal firing and overall cellular function. Additionally, the compound may affect the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-(Benzyloxy)-1-ethanamine involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can have therapeutic implications for conditions like depression and anxiety .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-1-ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-1-ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anxiolytic or antidepressant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
2-(Benzyloxy)-1-ethanamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include oxidation and conjugation reactions that facilitate the compound’s excretion from the body. The interactions with metabolic enzymes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-(Benzyloxy)-1-ethanamine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-1-ethanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethanamine typically involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base, followed by the reduction of the resulting intermediate. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(Benzyloxy)-1-ethanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, ensuring a high-purity product.
化学反应分析
Types of Reactions: 2-(Benzyloxy)-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted ethanamines depending on the reagent used.
相似化合物的比较
Benzylamine: Similar structure but lacks the benzyloxy group.
Phenethylamine: Contains a phenyl group instead of a benzyloxy group.
2-(Methoxy)-1-ethanamine: Has a methoxy group instead of a benzyloxy group.
Uniqueness: 2-(Benzyloxy)-1-ethanamine is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can impart unique properties that are valuable in various applications.
属性
IUPAC Name |
2-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVVOAKITWCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336448 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38336-04-8 | |
| Record name | 2-(benzyloxy)-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


